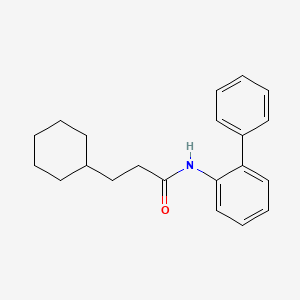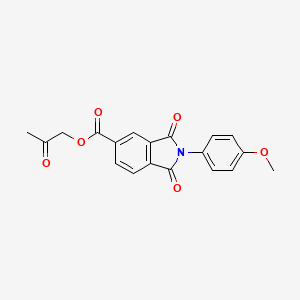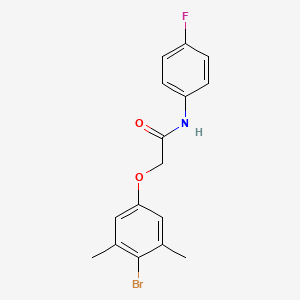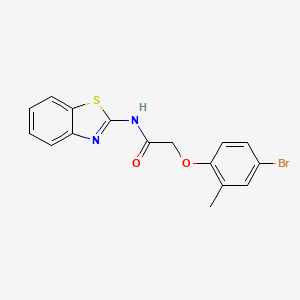
N-(biphenyl-2-yl)-3-cyclohexylpropanamide
Overview
Description
N-(biphenyl-2-yl)-3-cyclohexylpropanamide is an organic compound that features a biphenyl group attached to a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-3-cyclohexylpropanamide typically involves the coupling of biphenyl derivatives with cyclohexylpropanamide precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a biphenyl boronic acid reacts with a cyclohexylpropanamide halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Ullmann reaction, which couples aryl halides in the presence of copper catalysts . This method is favored for its cost-effectiveness and ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated biphenyl compounds.
Scientific Research Applications
N-(biphenyl-2-yl)-3-cyclohexylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(biphenyl-2-yl)-3-cyclohexylpropanamide exerts its effects involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit cyclin-dependent kinase 4 (Cdk4), leading to cell cycle arrest at the G2/M phase . This inhibition disrupts the normal progression of the cell cycle, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-2-yl) tryptoline (BPT): A potent inhibitor of cancer cell growth, similar in structure but with a tryptoline moiety instead of a cyclohexylpropanamide.
Biphenyl derivatives: Various biphenyl compounds with different functional groups, used in medicinal chemistry and materials science.
Uniqueness
N-(biphenyl-2-yl)-3-cyclohexylpropanamide is unique due to its specific combination of a biphenyl group and a cyclohexylpropanamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit Cdk4 and induce apoptosis sets it apart from other biphenyl derivatives .
Properties
IUPAC Name |
3-cyclohexyl-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c23-21(16-15-17-9-3-1-4-10-17)22-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNBLMMKFQELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B3661790.png)
![3-[({[5-(2,5-dichlorophenyl)-2-furoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid](/img/structure/B3661794.png)



![2-[[2-(benzylamino)acetyl]amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3661832.png)
![5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3661835.png)
![Ethyl 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B3661838.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3661846.png)
![2-chloro-4-({[(2-chloro-5-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3661871.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3661879.png)
![5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl ]amino]-2-chloro-benzoic acid](/img/structure/B3661886.png)
![2-chloro-5-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3661889.png)
![2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B3661899.png)
